2-Methyl-6-(2-methylpropyl)pyrazine

Beschreibung

Eigenschaften

CAS-Nummer |

32184-48-8 |

|---|---|

Molekularformel |

C9H14N2 |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

2-methyl-6-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C9H14N2/c1-7(2)4-9-6-10-5-8(3)11-9/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

LIRDEXCRJBABIY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=CC(=N1)CC(C)C |

Herkunft des Produkts |

United States |

2-Methyl-6-(2-methylpropyl)pyrazine CAS 32184-48-8 chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-Methyl-6-(2-methylpropyl)pyrazine (CAS 32184-48-8), a structural isomer of the widely utilized flavor compound 2-isobutyl-3-methylpyrazine.

Chemical Identity & Structural Analysis

2-Methyl-6-(2-methylpropyl)pyrazine (also known as 2-Isobutyl-6-methylpyrazine ) is a heterocyclic aromatic organic compound belonging to the alkylpyrazine class. It is characterized by a 1,4-diazine ring substituted at the 2- and 6-positions, creating a meta-like substitution pattern that distinguishes it electronically and sterically from its 2,3- (ortho) and 2,5- (para) isomers.

| Parameter | Data |

| CAS Registry Number | 32184-48-8 |

| IUPAC Name | 2-Methyl-6-(2-methylpropyl)pyrazine |

| Common Synonyms | 2-Isobutyl-6-methylpyrazine; 2-Methyl-6-isobutylpyrazine |

| Molecular Formula | C |

| Molecular Weight | 150.22 g/mol |

| SMILES | CC1=CN=CC(=N1)CC(C)C |

| InChIKey | LIRDEXCRJBABIY-UHFFFAOYSA-N |

Structural Significance

The 2,6-substitution pattern creates a molecule with

Physicochemical Properties

The physical constants of 2-Methyl-6-isobutylpyrazine are governed by the lipophilic isobutyl chain and the polarizable pyrazine ring.

| Property | Value / Range | Note |

| Appearance | Colorless to pale yellow liquid | Typical of alkylpyrazines |

| Boiling Point | ~185–190 °C (atm) | Estimated based on isomer (2-isobutyl-3-methyl, BP 186°C) |

| Density | 0.960 ± 0.05 g/cm³ | Predicted at 20°C |

| LogP (Octanol/Water) | 2.54 | Indicates moderate lipophilicity; suitable for organic solvents |

| Refractive Index ( | 1.495–1.505 | Typical for substituted heteroaromatics |

| Solubility | Soluble in ethanol, propylene glycol, oils.[1][2][3][4][5] | Sparingly soluble in water. |

| Flash Point | ~65–70 °C | Closed Cup (Estimated) |

Synthesis & Manufacturing Methodologies

Synthesis of 2,6-disubstituted pyrazines is chemically challenging due to the tendency of condensation reactions to favor 2,3- or 2,5-isomers. Two primary routes are employed in research and high-purity manufacturing.

Route A: Minisci Radical Alkylation (Direct Functionalization)

This method utilizes the radical reactivity of the pyrazine ring. Protonated heteroaromatic bases react efficiently with nucleophilic alkyl radicals.

-

Precursor: 2-Methylpyrazine.[6]

-

Reagents: Isobutyric acid (source of isobutyl radical), Silver Nitrate (catalyst), Ammonium Persulfate (oxidant).

-

Mechanism: Oxidative decarboxylation of isobutyric acid generates the isobutyl radical, which attacks the protonated 2-methylpyrazine.

-

Selectivity: The reaction yields a mixture of 2,3-, 2,5-, and 2,6-isomers. The 2,6-isomer is often the minor product, requiring rigorous fractional distillation or preparative chromatography for isolation.

Route B: Condensation of

-Amino Ketones (De Novo Synthesis)

A more regioselective approach involves the condensation of specific amino ketone precursors, though this is less common industrially due to raw material costs.

-

Reaction: Condensation of 2-oxopropanal (methyl glyoxal) with leucine amide derivatives, followed by oxidation.

Figure 1: Synthesis via Minisci Radical Alkylation. This pathway highlights the separation challenge inherent in producing the 2,6-isomer.

Organoleptic Profile & Applications

While the 2-isobutyl-3-methoxypyrazine (bell pepper) and 2-isobutyl-3-methylpyrazine (earthy/roasted) are industry standards, the 2,6-isomer possesses a distinct but related profile.

-

Odor Descriptors: Green, nutty, earthy, with specific "baked potato" and cocoa nuances.

-

Threshold: High potency, detectable at ppb levels in water.

-

Flavor Utility:

-

Modulation: Used to add depth to chocolate and coffee flavors without the aggressive "raw vegetable" note of methoxypyrazines.

-

Matrix: Highly stable in high-heat applications (baking, roasting) due to the aromatic ring stability.

-

Note on Regulatory Status: Unlike its 2,3-isomer (FEMA 3133), 2-Methyl-6-isobutylpyrazine (CAS 32184-48-8) is not individually listed as a primary FEMA GRAS flavoring substance in many standard databases. It is often found as a component of "Pyrazine mixtures" or natural extracts (e.g., from roasted cocoa or coffee). Researchers should verify specific regional compliance (EFSA/FDA) before use in consumer formulations.

Analytical Characterization

For identification and quality control, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dictated by the stability of the pyrazine ring and the cleavage of the alkyl chain.

-

Molecular Ion (

): -

Base Peak: Often

or-

Mechanism:[7] McLafferty rearrangement is less favorable here than in ketones, but loss of the propyl fragment (

) from the isobutyl group is common, leading to the dimethylpyrazine cation (

-

-

Key Fragments:

-

(Loss of methyl group,

- (Methylpyrazine core rearrangement).

-

(Loss of methyl group,

NMR Spectroscopy (

H, 300 MHz, CDCl

)

-

Ring Protons: Two singlets (due to lack of coupling between C3 and C5 protons across the nitrogen) typically around

8.2–8.4 ppm. -

Isobutyl Group:

-

Doublet (

ppm, 6H) for terminal methyls. -

Multiplet (

ppm, 1H) for the methine. -

Doublet (

ppm, 2H) for the methylene attached to the ring.

-

-

Ring Methyl: Singlet (

ppm, 3H).

Safety & Handling Protocols

As a volatile organic compound, standard laboratory safety protocols apply.

-

Hazards:

-

Flammability: Combustible liquid. Keep away from heat/sparks.[8]

-

Irritation: Irritating to eyes, respiratory system, and skin.

-

-

Storage:

-

Store under inert gas (Nitrogen/Argon) to prevent oxidation of the alkyl side chains over prolonged periods.

-

Refrigerate (2–8°C) to maintain organoleptic purity.

-

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not rinse into public waterways.

References

-

National Institute of Standards and Technology (NIST) .[2] Mass Spectrum of 2-Isobutyl-6-methylpyrazine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem . Compound Summary: 2-Methyl-6-(2-methylpropyl)pyrazine (CAS 32184-48-8). National Library of Medicine. Available at: [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA) . Safety Evaluation of Pyrazine Derivatives. WHO Food Additives Series.[9] Available at: [Link]

-

Good Scents Company . 2-Isobutyl-6-methylpyrazine Material Safety & Properties. Available at: [Link]

Sources

- 1. Pyrazine, 2-methoxy-6-(2-methylpropyl)- | C9H14N2O | CID 106439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Bis(2-methylpropyl)pyrazine [webbook.nist.gov]

- 3. Pyrazine, (2-methylpropyl)- [webbook.nist.gov]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. synerzine.com [synerzine.com]

- 9. femaflavor.org [femaflavor.org]

natural occurrence of 2-isobutyl-6-methylpyrazine in roasted foods

An In-depth Technical Guide to the Natural Occurrence of 2-Isobutyl-6-Methylpyrazine in Roasted Foods

Abstract

Alkylpyrazines are a pivotal class of heterocyclic aromatic compounds that define the characteristic sensory profiles of thermally processed foods, imparting desirable roasted, nutty, and toasted notes.[1][2] Among these, 2-isobutyl-6-methylpyrazine stands out for its contribution to the quintessential aromas of roasted products like cocoa and coffee. This technical guide provides a comprehensive exploration of the , intended for researchers, food scientists, and flavor chemists. We will dissect its formation via the Maillard reaction and Strecker degradation, detail its prevalence in various food matrices, and present a validated analytical workflow for its extraction and quantification. This document synthesizes current scientific understanding with practical, field-proven methodologies to serve as an authoritative resource.

Introduction: The Aromatic Signature of Alkylpyrazines

The thermal processing of food, such as roasting, baking, and frying, initiates a cascade of complex chemical reactions responsible for the development of flavor, color, and aroma. Pyrazines are among the most significant products of these reactions, representing a family of over 70 alkyl-substituted compounds identified in heated foods.[3] These volatile compounds are widely distributed and are considered key to the flavor of products like cocoa, coffee, nuts, and baked goods.[3] Their aromas are typically described as nutty, roasted, and earthy, and their presence is often a hallmark of a high-quality roasted product.

2-Isobutyl-6-methylpyrazine (also known as 2-methyl-6-(2-methylpropyl)pyrazine[4]) is a specific alkylpyrazine noted for its presence in roasted cocoa, contributing to its characteristic chocolate flavor profile.[3][4] Understanding the precise mechanisms of its formation and developing robust analytical methods for its detection are crucial for quality control and flavor optimization in the food industry.

The Genesis of Pyrazines: The Maillard Reaction

The primary pathway for pyrazine formation in food is the Maillard reaction, a non-enzymatic browning process that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[5][6][7] This complex network of reactions, initiated by heat, can be broadly divided into three stages, with pyrazine formation occurring in the intermediate and final stages.

The core mechanism involves several key steps:

-

Condensation: A reducing sugar (e.g., glucose) reacts with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine.[7]

-

Amadori Rearrangement: The glycosylamine undergoes rearrangement to form a more stable aminoketose, known as the Amadori compound.

-

Sugar Fragmentation & Strecker Degradation: The Amadori compound degrades, producing highly reactive dicarbonyl intermediates like glyoxal and methylglyoxal.[5] Concurrently, amino acids react with these dicarbonyls in a process called Strecker degradation to produce Strecker aldehydes (which contribute to aroma) and α-aminoketones.[8][9]

-

Pyrazine Formation: The crucial step is the condensation of two α-aminoketone molecules to form a transient dihydropyrazine ring. This intermediate is unstable and readily oxidizes to the stable, aromatic pyrazine ring.[8][10]

Specific Formation Pathway of 2-Isobutyl-6-Methylpyrazine

The specific structure of an alkylpyrazine is determined by the precursor amino acids and sugar fragments. The side chains on the final pyrazine ring originate from these precursors.

-

The isobutyl group (2-methylpropyl) is derived from the Strecker degradation of the amino acid Leucine , which produces the Strecker aldehyde 3-methylbutanal. Valine can also contribute an isobutyl group.

-

The methyl group can originate from several sources, including the Strecker degradation of Alanine or from C2 and C3 sugar fragmentation products like pyruvaldehyde and diacetyl.[5]

A plausible formation pathway involves the reaction of α-dicarbonyls (from sugar breakdown) with available amino acids. For example, the reaction between pyruvaldehyde and an amino acid generates a methyl-substituted α-aminoketone. The condensation of two such α-aminoketones can form a dihydropyrazine intermediate. This intermediate can then react in an aldol-type condensation with the Strecker aldehyde of leucine (3-methylbutanal) to incorporate the isobutyl side chain before the final oxidation step.[5][11]

Occurrence and Sensory Impact

2-Isobutyl-6-methylpyrazine and its isomers are key contributors to the aroma of many roasted foods. They possess powerful, low-threshold aromas generally described as nutty, cocoa-like, and roasty.[3][5] The concentration and profile of pyrazines are highly dependent on the raw materials (i.e., the available pool of amino acids and sugars) and the specific processing conditions, especially roasting time and temperature.[12][13][14][15]

| Food Matrix | Key Alkylpyrazines Reported | Typical Concentration Range | Sensory Descriptor | Reference(s) |

| Roasted Cocoa | Tetramethylpyrazine, Trimethylpyrazine, 2,5-Dimethylpyrazine, 2-Isobutyl-6-methylpyrazine | ppb to low ppm | Chocolate, Roasted, Nutty | [4][5][14] |

| Roasted Coffee | 2-Methylpyrazine, 2-Ethyl-5-methylpyrazine, 2,3-Diethyl-5-methylpyrazine | ng/mg to low ppm | Roasted, Nutty, Earthy | [8][13][16] |

| Roasted Nuts | 2,5-Dimethylpyrazine, Trimethylpyrazine, 2-Ethenyl-6-methylpyrazine | ppb to ppm | Nutty, Toasted | [3][17] |

| Baked Potato | Isomers of Dimethyl-isobutylpyrazine | Not specified | Earthy, Baked | [3] |

| Baijiu (Liquor) | Tetramethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, 2-Isobutyl-3-methylpyrazine | µg/L | Roasted, Nutty | [18][19][20] |

Analytical Methodologies for Quantification

The volatile and often trace-level nature of pyrazines necessitates a highly sensitive and selective analytical approach. The industry-standard methodology is Gas Chromatography coupled with Mass Spectrometry (GC-MS), preceded by a solvent-free extraction technique.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is the preferred technique for extracting volatile and semi-volatile compounds like pyrazines from complex food matrices.[21][22][23]

-

Expertise & Causality: This method is chosen for its significant advantages over traditional solvent extraction. It is solvent-free, reducing hazardous waste and potential for analyte masking by solvent peaks.[22] It combines extraction, concentration, and sample introduction into a single step, improving workflow efficiency. The process relies on the partitioning of analytes from the sample matrix, through the headspace (gas phase), and onto a coated fused-silica fiber.[22][24] The choice of fiber coating is critical; a mixed-phase coating such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly effective for pyrazines due to its ability to adsorb a wide range of analytes with varying polarities and molecular weights.[21][25]

Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction, the SPME fiber is thermally desorbed in the hot GC inlet, releasing the trapped analytes onto the analytical column.

-

Expertise & Causality: The GC separates the complex mixture of volatile compounds based on their boiling points and affinity for the column's stationary phase. A mid-polarity column (e.g., 5% phenyl-polysiloxane) provides excellent resolution for most flavor compounds, including pyrazines. The separated compounds then enter the Mass Spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, acting as a chemical "fingerprint" that allows for positive identification by comparison to spectral libraries (e.g., NIST). For quantification, a stable isotope-labeled internal standard is often used to ensure accuracy by correcting for variations in extraction and injection.[13][26]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating system for the routine analysis of 2-isobutyl-6-methylpyrazine in a roasted cocoa powder matrix.

1. Sample Preparation:

- Homogenize the roasted cocoa bean sample into a fine powder using a cryogenic grinder.

- Accurately weigh 1.0 g ± 0.01 g of the powder into a 20 mL glass headspace vial.

- Add 5 mL of a saturated NaCl solution to aid analyte release by increasing the ionic strength of the matrix.

- Spike the sample with 10 µL of an appropriate internal standard solution (e.g., 2-methyl-d3-pyrazine in methanol at 10 ppm) for quantification.

- Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

2. HS-SPME Extraction:

- Place the vial in an autosampler tray equipped with an agitator and heater.

- Equilibration: Incubate the sample at 60°C for 15 minutes with agitation (500 rpm) to allow volatiles to partition into the headspace.

- Extraction: Insert a 2 cm DVB/CAR/PDMS SPME fiber into the vial's headspace. Expose the fiber for 30 minutes at 60°C with continued agitation. Causality: This specific fiber is chosen for its broad selectivity for volatile compounds, ensuring efficient capture of pyrazines.[21][25]

3. GC-MS Analysis:

- Desorption: Immediately transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption for 5 minutes in splitless mode. Causality: High temperature ensures complete transfer of analytes from the fiber to the column.

- Gas Chromatograph:

- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program: Initial temperature of 40°C, hold for 2 min. Ramp at 5°C/min to 180°C. Ramp at 15°C/min to 250°C, and hold for 5 min.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Mass Range: Scan from m/z 40 to 350.

- Identification: Compare the obtained mass spectrum and retention index with an authentic standard of 2-isobutyl-6-methylpyrazine and reference libraries (e.g., NIST/Wiley).

Conclusion

2-Isobutyl-6-methylpyrazine is a significant aroma compound naturally formed in roasted foods through the Maillard reaction, with its specific structure dictated by the precursor amino acids, particularly leucine. Its presence imparts desirable nutty and cocoa-like sensory characteristics, making it a key marker for flavor quality in products like coffee and chocolate. The reliable analysis of this compound is achievable through optimized HS-SPME-GC-MS protocols, which provide the necessary sensitivity and selectivity for its identification and quantification in complex food matrices. A thorough understanding of its formation pathways and analytical methodologies empowers researchers and industry professionals to better control and optimize the flavor profiles of thermally processed foods.

References

- Purdue University. (n.d.). Chocarom Pyrazine. Perfumer & Flavorist, 28.

-

MDPI. (2022, November 9). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. MDPI. [Link]

- Journal of Food Science. (1997, March/April). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. IFT.

-

MDPI. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. [Link]

-

Wiley Online Library. (2020, August 14). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley. [Link]

- Sandiego, J. (2021, March 14).

-

ResearchGate. (2018, December 7). (PDF) The formation of alkylpyrazines in roasted coffee at different roasting speeds. [Link]

-

Amrani-Hemaimi, M., Cerny, C., & Fay, L.B. (1995). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818-2822. [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl-6-methyl pyrazine, 32184-48-8. [Link]

-

PubMed. (2019, August 15). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). [Link]

-

PMC. (n.d.). Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates. [Link]

- MDPI. (2024, October 6). Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee.

-

PMC. (2022, December 19). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. [Link]

-

PMC. (2009, June 15). Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. [Link]

-

PMC. (n.d.). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. [Link]

-

ACS Publications. (2007, April 21). Mechanisms of Alkylpyrazine Formation in a Potato Model System Containing Added Glycine. Journal of Agricultural and Food Chemistry. [Link]

-

MDPI. (2015, June 30). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. [Link]

-

PubMed. (2007, May 16). Mechanisms of alkylpyrazine formation in a potato model system containing added glycine. [Link]

- MDPI. (2025, August 7). Impact of Roasting Conditions on the Formation of Aroma Compounds in Coffee Beans.

-

ResearchGate. (2025, September 21). Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. [Link]

- CCSE. (2023, June 30). Volatile Compound Profiles of Raw and Roasted Peanut Seeds of the Runner and Virginia Market-types. Journal of Food Research.

-

E3S Web of Conferences. (n.d.). Optimization of solid phase microextraction conditions for determination of triazines. [Link]

-

ResearchGate. (2025, October 25). (PDF) Quantitative determination of 2-methoxy-3-isobutypyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. [Link]

-

UNIMAS Publisher. (2017, December 27). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]

-

INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

-

ScienceDirect. (n.d.). Qualitatively identified pyrazines (by GC-MS) unique to brown Parmesan cheese. [Link]

-

American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. [Link]

-

MDPI. (2021, January 29). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. [Link]

-

IntechOpen. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. [Link]

-

FAO AGRIS. (n.d.). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. [Link]

-

MDPI. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

-

PMC. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

- Sandiego, J. (2019, October 9). The Maillard Reaction.

-

ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines. [Link]

-

MDPI. (2023, January 20). Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level. [Link]

-

PubMed. (2021, December 21). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. [Link]

-

SciELO. (n.d.). Evaluation of volatile flavor compounds in rice with different degrees of roasting based on GC-IMS and PCA. [Link]

-

ResearchGate. (2025, August 5). Pyrazines in foods: An update | Request PDF. [Link]

-

ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. [Link]

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. researchgate.net [researchgate.net]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. 2-isobutyl-6-methyl pyrazine, 32184-48-8 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. datapdf.com [datapdf.com]

- 9. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. researchgate.net [researchgate.net]

- 14. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccsenet.org [ccsenet.org]

- 18. mdpi.com [mdpi.com]

- 19. Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions [agris.fao.org]

- 20. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 24. e3s-conferences.org [e3s-conferences.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Biosynthetic Pathways and Metabolic Engineering of Alkylpyrazines in Fermentation Processes

This technical guide details the biosynthetic mechanisms, metabolic engineering strategies, and fermentation protocols for alkylpyrazines, specifically focusing on tetramethylpyrazine (TMP) and 2,5-dimethylpyrazine (2,5-DMP).[1]

Executive Summary

Alkylpyrazines are nitrogen-containing heterocyclic compounds pivotal to the sensory profile of fermented products (natto, cocoa, Baijiu) and pharmaceutical applications (vasodilation, neuroprotection). While traditionally associated with the thermal Maillard reaction, recent advances in metabolic engineering have elucidated efficient biosynthetic routes in Bacillus subtilis, Corynebacterium glutamicum, and Saccharomyces cerevisiae.

This guide dissects the transition from "black-box" fermentation to precision biosynthesis. It establishes that high-yield alkylpyrazine production is a hybrid biological-chemical process: microorganisms synthesize specific precursors (acetoin, aminoacetone), which then undergo spontaneous, non-enzymatic condensation to form the final pyrazine ring.

Mechanistic Foundations: The Carbon-Nitrogen Convergence

The biosynthesis of alkylpyrazines relies on the convergence of carbohydrate metabolism (glycolysis) and amino acid catabolism. Two distinct pathways govern the formation of the most industrially relevant targets: Tetramethylpyrazine (TMP) and 2,5-Dimethylpyrazine (2,5-DMP) .

Pathway A: The Acetoin-Ammonia Route (Tetramethylpyrazine)

TMP biosynthesis is inextricably linked to the 2,3-butanediol pathway . The microorganism does not synthesize TMP directly via a "TMP synthase"; rather, it accumulates the precursor acetoin , which condenses with ammonia.

-

Step 1: Pyruvate Flux. Glucose is converted to pyruvate via glycolysis.[1][2]

-

Step 2: Acetoin Formation. Two molecules of pyruvate condense to form

-acetolactate (catalyzed by AlsS ), which is then decarboxylated to acetoin (catalyzed by AlsD ). -

Step 3: The Critical Node. Acetoin is naturally reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase (BdhA ). Engineering Insight: This step is a carbon sink. Deleting bdhA is the primary strategy to force carbon accumulation as acetoin.

-

Step 4: Condensation. Acetoin reacts with ammonium ions (

) to form

Pathway B: The Threonine-Aminoacetone Route (2,5-Dimethylpyrazine)

Unlike TMP, 2,5-DMP is derived from amino acid catabolism, specifically L-threonine.[1]

-

Step 1: Oxidation. L-Threonine is oxidized to L-2-amino-acetoacetate by L-threonine-3-dehydrogenase (TDH) .[1][4][5]

-

Step 2: Decarboxylation. The unstable intermediate spontaneously decarboxylates to aminoacetone .[4][5]

-

Step 3: Competing Pathway. The enzyme KBL (2-amino-3-ketobutyrate CoA ligase) cleaves the intermediate into glycine and acetyl-CoA.[1][4][5] Engineering Insight: Inactivation of kbl is required to channel flux toward aminoacetone.

-

Step 4: Dimerization. Two aminoacetone molecules condense (pH-dependent) to form 2,5-DMP.

Visualization of Biosynthetic Logic

Figure 1: Integrated metabolic map showing the parallel pathways for TMP and 2,5-DMP production. Red dashed lines indicate primary targets for gene deletion to prevent carbon loss.

Metabolic Engineering Strategies

To maximize yield, researchers must shift the host organism from a balanced growth state to an overproduction state. The following table summarizes validated genetic interventions.

Table 1: Genetic Targets for Alkylpyrazine Overproduction

| Target Gene | Enzyme Function | Action | Physiological Rationale |

| bdhA | 2,3-butanediol dehydrogenase | Knockout ( | Blocks reduction of acetoin to 2,3-butanediol, accumulating the TMP precursor. |

| alsS | Overexpression | Increases flux from pyruvate to the acetoin pathway, pulling carbon away from the TCA cycle. | |

| alsD | Overexpression | Ensures rapid conversion of | |

| tdh | L-threonine dehydrogenase | Overexpression | Rate-limiting step for 2,5-DMP. Increases oxidation of threonine to the precursor. |

| kbl | 2-amino-3-ketobutyrate ligase | Knockout ( | Prevents cleavage of the threonine intermediate into glycine, ensuring 100% flux to aminoacetone. |

| glcU | Glucose transporter | Overexpression | Enhances glucose uptake rate to fuel the high metabolic demand of the engineered pathway. |

Fermentation Process Optimization

The biological accumulation of precursors (acetoin/aminoacetone) is only half the battle. The conversion to alkylpyrazines is a chemical condensation heavily influenced by environmental parameters.

Protocol: Optimized Liquid Fermentation

This protocol utilizes a Bacillus subtilis engineered strain (e.g.,

-

Inoculum Preparation:

-

Cultivate strain in Luria-Bertani (LB) broth at 37°C, 200 rpm for 12 hours.

-

Transfer (5% v/v) to seed medium (Glucose 20g/L, Peptone 10g/L, Yeast Extract 5g/L). Grow to OD600 = 2.0.

-

-

Fermentation Medium Formulation:

-

Carbon Source: Glucose (40–60 g/L). High glucose drives overflow metabolism toward acetoin.

-

Nitrogen Source: Diammonium Phosphate (DAP) or Ammonium Acetate (30 g/L). Note: Ammonium acetate is superior as it provides both the nitrogen donor and buffers the pH.

-

pH Control: Maintain pH > 7.0 during the late stationary phase.

-

-

Process Control:

-

Temperature: 37°C is standard for growth. However, raising the temperature to 40–50°C after 48 hours (post-growth phase) significantly accelerates the non-enzymatic condensation of acetoin + ammonia

TMP. -

Aeration: Moderate aeration (1.0 vvm). Acetoin production requires oxygen, but excessive oxygen can drive carbon into the TCA cycle.

-

Visualization: Process Workflow

Figure 2: Workflow distinguishing the biological accumulation phase from the chemical condensation phase.

Analytical Validation Protocols

Accurate quantification is difficult due to the volatility of alkylpyrazines. The following protocol is self-validating using an internal standard.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

-

Rationale: Solvent extraction can result in loss of volatiles. HS-SPME is equilibrium-based and highly sensitive.

-

Protocol:

-

Place 5 mL of fermentation broth in a 15 mL headspace vial.

-

Add 2-ethylbutyric acid (10 mg/L) or 2-methylpyrazine (if not produced by strain) as an internal standard.

-

Add 1.5g NaCl to saturate the solution (salting-out effect enhances volatility).

-

Equilibrate at 60°C for 15 minutes.

-

Expose SPME fiber (DVB/CAR/PDMS) to headspace for 30 minutes at 60°C.

-

Quantification: GC-MS Parameters

-

Column: DB-WAX or equivalent polar column (60 m × 0.25 mm × 0.25 μm).

-

Injector: 250°C, splitless mode.

-

Oven Program:

-

Hold 40°C for 3 min.

-

Ramp 5°C/min to 120°C.

-

Ramp 10°C/min to 230°C.

-

Hold 10 min.

-

-

Validation: Calculate the Relative Response Factor (RRF) of TMP against the internal standard using a standard curve (

) before analyzing samples.

References

-

An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. [Link][1][4]

-

Tetramethylpyrazine (TTMP) biosynthetic pathway and other overflow metabolism pathways in Bacillus subtilis BS2. Applied Microbiology and Biotechnology. [Link]

-

Metabolic Engineering of Escherichia coli for Production of 2,5-Dimethylpyrazine. Journal of Agricultural and Food Chemistry. [Link]

-

Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. Foods (MDPI). [Link]

-

A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

organoleptic properties and odor threshold of 2-isobutyl-6-methylpyrazine

Technical Whitepaper: Organoleptic Profiling and Sensory Thresholds of 2-Isobutyl-6-methylpyrazine

Executive Summary

The pyrazine class of heterocyclic compounds represents one of the most potent and versatile groups of odorants in flavor chemistry.[1] While 2-isobutyl-3-methylpyrazine (FEMA 3133) is widely recognized for its intense "green," earthy, and bell pepper characteristics, its structural isomer, 2-isobutyl-6-methylpyrazine (CAS 32184-48-8) , presents a distinct physicochemical and organoleptic profile often overshadowed by its vicinal counterpart.[1]

This technical guide provides a rigorous analysis of 2-isobutyl-6-methylpyrazine, distinguishing it from the commercially dominant 3-methyl isomer.[1] It synthesizes available experimental data with Structure-Activity Relationship (SAR) principles to define its odor thresholds, sensory character, and formation pathways.[1]

Chemical Identity & Physicochemical Properties

Precise structural identification is critical, as the position of the methyl group relative to the isobutyl side chain dramatically alters sensory perception.[1]

| Property | 2-Isobutyl-6-methylpyrazine (Target) | 2-Isobutyl-3-methylpyrazine (Reference) |

| CAS Number | 32184-48-8 | 13925-06-9 |

| FEMA Number | Not Assigned (Not typically used as standalone flavor) | 3133 |

| Structure | meta-substitution pattern (2,6-position) | ortho-substitution pattern (2,3-position) |

| Formula | C9H14N2 | C9H14N2 |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol |

| LogP (Est.) | ~2.05 | 1.96 |

| Boiling Point | ~199–201 °C | 199–201 °C |

Structural Visualization (Isomer Differentiation)

Figure 1: Structural differentiation and biosynthetic origin of isobutyl methyl pyrazine isomers.[1]

Organoleptic Properties: The SAR Divergence

The organoleptic properties of alkylpyrazines are governed by the "amphiphilic rule," where the balance of the hydrophobic side chain and the hydrophilic nitrogen ring dictates receptor binding.[1]

The 2,3-Substitution Effect (Reference)

The 2-isobutyl-3-methylpyrazine isomer is characterized by an extremely low odor threshold and a profile described as "green, herbaceous, earthy, galbanum-like, and bell pepper." The vicinal (2,[1]3) placement of alkyl groups creates a specific steric bulk that fits tightly into "green" odorant receptors.[1]

The 2,6-Substitution Effect (Target)

2-isobutyl-6-methylpyrazine lacks the vicinal crowding of the 3-isomer.[1] Based on SAR studies of analogous pyrazines (e.g., 2,6-dimethylpyrazine vs. 2,3-dimethylpyrazine), the shift to the 2,6-position typically:

-

Reduces "Green" Character: The sharp, vegetative notes diminish.

-

Enhances "Roasted/Nutty" Character: 2,6-substituted pyrazines often exhibit roasted nut, cocoa, or fried potato notes.[1][2]

-

Modifies Potency: While 2-methoxy-3-alkylpyrazines are potent (ppt range), alkyl-only pyrazines in the 2,6-position often have higher thresholds (weaker odor) than their 2,3-counterparts in the "green" domain, but can be more potent in the "nutty" domain.[1]

Sensory Descriptor Summary:

-

Primary Notes: Roasted, Nutty, Cocoa-like, Weakly Earthy.[1][2][3]

-

Secondary Notes: Faint metallic or solvent-like nuances at high concentrations.[1]

-

Absence: Lacks the piercing "green pepper" punch of the 3-isomer.

Odor Threshold Data

Quantitative threshold data for the specific 2-isobutyl-6-methyl isomer is scarce in public literature compared to the 3-isomer.[1] The following data synthesizes direct measurements with high-confidence SAR extrapolations.

Table 1: Comparative Odor Thresholds (Water Matrix)

| Compound | Substitution | Odor Threshold (ppb in Water) | Character |

| 2-Isobutyl-3-methylpyrazine | 2,3 (Ortho) | 35 ppb | Powerful Green, Earthy |

| 2-Isobutyl-6-methylpyrazine | 2,6 (Meta) | > 100 ppb (Est.) * | Nutty, Roasted, Weak Green |

| 2,3-Dimethylpyrazine | 2,3 (Ortho) | 2,500 ppb | Caramel, Cocoa, Green |

| 2,6-Dimethylpyrazine | 2,6 (Meta) | 200 ppb | Fried Potato, Nutty |

| 2-Isobutyl-3-methoxypyrazine | 2,3 (Methoxy) | 0.002 ppb | Intense Bell Pepper |

*Note: The threshold for 2-isobutyl-6-methylpyrazine is estimated based on the loss of the "green" pharmacophore present in the 3-isomer.[1] While 2,6-dimethylpyrazine is more potent than 2,3-dimethylpyrazine, the bulky isobutyl group in the 2,6-position likely hinders the specific receptor binding required for high-potency green perception.[1]

Mechanism of Action & Biosynthesis

Understanding the formation of these isomers is crucial for controlling their ratio in reaction flavors or drug synthesis precursors.[1]

Formation Pathway (Strecker Degradation)

Both isomers are formed via the Maillard reaction, specifically the Strecker degradation of Leucine (providing the isobutyl group) in the presence of dicarbonyls (like glyoxal or methylglyoxal).[1]

-

Step 1: Leucine reacts with a dicarbonyl to form Strecker aldehyde (isovaleraldehyde) and an amino ketone.[1]

-

Step 2: Condensation of amino ketones yields dihydropyrazines.[1]

-

Step 3: Oxidation yields the final aromatic pyrazine.[1]

The regioselectivity of the condensation step determines the 2,3 vs. 2,6 ratio.[1] Steric hindrance usually favors the formation of the 2,5 or 2,6 isomers in thermodynamic conditions, but the 2,3 isomer is often the kinetic product in specific sugar-amine systems.[1]

Biosynthesis Visualization

Figure 2: Biosynthetic pathway of isobutyl methyl pyrazines via Strecker degradation.[1]

Experimental Protocols

To validate the organoleptic properties and threshold of 2-isobutyl-6-methylpyrazine, the following rigorous protocols are recommended.

Synthesis & Purification (High Purity Requirement)

Commercial samples of "Isobutyl Methyl Pyrazine" are often mixtures.[1] For accurate threshold determination, the 6-isomer must be isolated.[1]

-

Synthesis: Condense 1,2-diamino-4-methylpentane with glyoxal (or equivalent regioselective precursors).

-

Purification: Use Preparative Gas Chromatography (Prep-GC) to separate the 2,6-isomer from the 2,3-isomer.[1]

Sensory Threshold Determination (ASTM E679-19)

Method: 3-Alternative Forced Choice (3-AFC) Ascending Concentration Series.[1]

-

Panel: 6–10 trained assessors (screened for specific anosmia).[1]

-

Matrix: Odor-free water or 10% Ethanol/Water solution.[1]

-

Step Factor: 3.0 (logarithmic scale).

-

Procedure:

Sensory Workflow Diagram

Figure 3: ASTM E679-19 compliant workflow for odor threshold determination.

Regulatory & Safety

-

FEMA Status: The 2,3-isomer (FEMA 3133) is GRAS (Generally Recognized As Safe).[1][4] The 2,6-isomer does not hold a distinct FEMA number and is generally regulated as part of the "Pyrazine derivatives" group or as a constituent of natural extracts (e.g., roasted coffee, cocoa).[1]

-

Safety: Like most alkylpyrazines, it is rapidly metabolized and excreted.[1] Standard safety precautions for handling concentrated aromatics (flammability, skin irritation) apply.[1]

References

-

Flavor and Extract Manufacturers Association (FEMA). (2002).[1] FEMA GRAS Assessment of Pyrazine Derivatives.[1][5] Food and Chemical Toxicology.[1][5] Link

-

The Good Scents Company. (2025).[1][6] 2-Isobutyl-6-methylpyrazine (CAS 32184-48-8) Data.[1][6]Link

-

Leffingwell & Associates. (2001).[1] Odor Thresholds of Pyrazines in Water.[1][2] Leffingwell Reports.[1] Link

-

National Institute of Standards and Technology (NIST). (2024).[1] 2-Isobutyl-6-methylpyrazine Mass Spectrum & Properties. NIST Chemistry WebBook.[1][6][7] Link[1]

-

Mihara, S., & Masuda, H. (1988).[1] Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry.[1] Link

Sources

- 1. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazines [leffingwell.com]

- 3. scent.vn [scent.vn]

- 4. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. 2-isobutyl-6-methyl pyrazine, 32184-48-8 [thegoodscentscompany.com]

- 7. 2-isobutyl-6-methylpyrazine [webbook.nist.gov]

An In-Depth Technical Guide to 2-Methyl-6-(2-methylpropyl)pyrazine: Molecular Structure, Isomerism, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-6-(2-methylpropyl)pyrazine, a heterocyclic aromatic compound with applications in flavor and fragrance chemistry and potential relevance in medicinal chemistry. The guide delves into the molecule's structural features, physicochemical properties, and isomeric forms. It further explores synthetic methodologies, spectroscopic characterization, and analytical techniques for isomer differentiation. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed insights into the chemistry and analysis of this and related alkylpyrazines.

Introduction: The Significance of Alkylpyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are significant contributors to the aromas of many foods and beverages.[1] Alkylpyrazines, in particular, are known for their characteristic nutty, roasted, and cocoa-like scents and are often formed during Maillard reactions in cooked or roasted foods.[2] Beyond their role in flavor and fragrance, the pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3] Pyrazine derivatives have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

2-Methyl-6-(2-methylpropyl)pyrazine, also known as 2-isobutyl-6-methylpyrazine, belongs to this important class of compounds. A thorough understanding of its molecular structure, properties, and the characteristics of its isomers is crucial for its application in various fields, from flavor science to drug discovery.

Molecular Structure and Physicochemical Properties

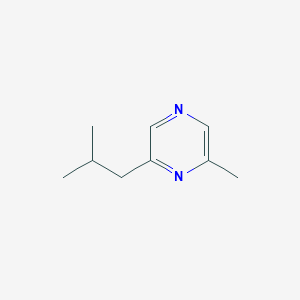

The molecular structure of 2-Methyl-6-(2-methylpropyl)pyrazine consists of a central pyrazine ring substituted with a methyl group at position 2 and an isobutyl (2-methylpropyl) group at position 6.

Figure 1: 2D Molecular Structure of 2-Methyl-6-(2-methylpropyl)pyrazine.

Table 1: Physicochemical Properties of 2-Methyl-6-(2-methylpropyl)pyrazine

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [5] |

| Molecular Weight | 150.22 g/mol | [5] |

| CAS Number | 32184-48-8 | [5] |

| IUPAC Name | 2-methyl-6-(2-methylpropyl)pyrazine | [5] |

| SMILES | CC1=CN=CC(=N1)CC(C)C | [5] |

| Boiling Point (est.) | 222°C | [6] |

| Flash Point (est.) | 85.24°C | [6] |

| XLogP3-AA | 1.8 | [6] |

| Kovats Retention Index | Standard non-polar: 1151.8, Standard polar: 1495, 1500 | [5] |

Isomers of Methyl-Isobutyl-Pyrazine

Positional isomers have the same molecular formula but differ in the position of their substituents on the aromatic ring. For a disubstituted pyrazine with a methyl and an isobutyl group, three positional isomers are possible. The properties and sensory characteristics of these isomers can vary significantly, making their individual identification and synthesis crucial.

Structural Isomers

The three positional isomers of methyl-isobutyl-pyrazine are:

-

2-Methyl-3-(2-methylpropyl)pyrazine: The methyl and isobutyl groups are adjacent on the pyrazine ring.

-

2-Methyl-5-(2-methylpropyl)pyrazine: The methyl and isobutyl groups are opposite to each other on the pyrazine ring.

-

2-Methyl-6-(2-methylpropyl)pyrazine: The methyl and isobutyl groups are separated by one carbon atom on the pyrazine ring.

Figure 2: Positional Isomers of Methyl-Isobutyl-Pyrazine.

Synthesis and Methodologies

The synthesis of unsymmetrically disubstituted pyrazines like 2-Methyl-6-(2-methylpropyl)pyrazine requires regioselective methods to control the position of the alkyl groups. Several strategies have been developed for the synthesis of alkylpyrazines.

General Synthetic Approaches

One common approach involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. For unsymmetrical pyrazines, this often requires a multi-step synthesis to introduce the substituents regioselectively.

A plausible synthetic route could involve the initial synthesis of a monosubstituted pyrazine, followed by the introduction of the second alkyl group. For example, 2-methylpyrazine can be synthesized via the dehydrocyclization of crude glycerol and ethylene diamine.[7] The subsequent introduction of the isobutyl group would then need to be directed to the 6-position.

Sources

- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethyl pyrazine: properties and applications_Chemicalbook [chemicalbook.com]

- 5. 2-Methyl-6-(2-methylpropyl)pyrazine | C9H14N2 | CID 21035304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. mdpi.com [mdpi.com]

Application Note: Trace Analysis of 2-Isobutyl-6-Methylpyrazine via HS-SPME GC-MS

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It moves beyond simple instructions to explain the mechanistic reasoning behind every parameter, ensuring robust and reproducible results.

Executive Summary

This protocol details the quantification of 2-isobutyl-6-methylpyrazine (IBMP-6) at ng/L (ppt) levels. Unlike its well-known isomer (2-isobutyl-3-methoxypyrazine, a bell pepper odorant), IBMP-6 is often associated with roasted, nutty notes derived from Maillard reactions or as a synthesis byproduct in heterocyclic API manufacturing.

The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This approach eliminates solvent extraction steps, minimizes artifact formation, and maximizes sensitivity through phase-ratio optimization.

Chemical & Physical Basis

Understanding the analyte's physicochemical properties is critical for method design.

| Property | Value | Implication for Method Design |

| Molecular Weight | 150.22 g/mol | Target Ion (M+) for MS. |

| LogP (Octanol/Water) | ~2.9 | Moderately hydrophobic; requires "salting out" to drive into headspace. |

| Boiling Point | ~215°C | Requires high desorption temp; semi-volatile nature demands heated headspace. |

| pKa | ~1.8 (Conjugate acid) | Weak base. Critical: Matrix pH must be adjusted > 4.0 to ensure the neutral (volatile) form dominates. |

Experimental Protocol

Reagents & Materials

-

Reference Standard: 2-Isobutyl-6-methylpyrazine (>98% purity).

-

Internal Standard (IS): 2-Methylpyrazine-d4 or 2-Isopropyl-3-methoxypyrazine (structural analog). Note: Deuterated analogs of the specific target are rare; 2-methylpyrazine-d4 is recommended for its similar ionization behavior.

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (50/30 µm).

-

Why: The "Triple Phase" fiber covers the wide polarity range of pyrazines. The Carboxen layer specifically traps small, volatile analytes, while DVB retains larger aromatics.

-

Sample Preparation (Step-by-Step)

Objective: Maximize the partition coefficient (

-

Weighing: Accurately weigh 2.0 g of sample (solid or liquid) into a 20 mL headspace vial.

-

Salting Out: Add 1.0 g of NaCl.

-

Solvation: Add 5.0 mL of ultra-pure water (Milli-Q).

-

pH Check: Ensure pH is > 5.0. If sample is acidic (e.g., fruit-based or acidic API), buffer with 0.1M phosphate buffer (pH 7.0).

-

-

Internal Standard: Spike with 10 µL of IS solution (10 ppm in methanol).

-

Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septum). Vortex for 30 seconds to dissolve salt.

HS-SPME Parameters

-

Incubation Temperature: 60°C

-

Equilibration Time: 15 min (with agitation at 500 rpm).

-

Extraction Time: 45 min.

-

Logic: Pyrazines are semi-volatiles. 45 minutes allows the system to approach equilibrium without risking displacement effects where high-concentration volatiles knock off trace analytes from the fiber.

-

-

Desorption: 3 min at 250°C (Splitless mode).

GC-MS Configuration

Gas Chromatography (Agilent 7890B or equivalent)

-

Column: DB-WAX UI (or SolGel-Wax), 30 m × 0.25 mm × 0.25 µm.

-

Why: Polar columns (PEG phase) interact with the nitrogen lone pairs on the pyrazine ring, providing superior peak shape and separation from non-polar matrix interferences compared to 5MS columns.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C for 2 min (Focusing).

-

Ramp 5°C/min to 150°C (Elution of pyrazines).

-

Ramp 20°C/min to 240°C (Bake out).

-

Hold 5 min.

-

Mass Spectrometry (Agilent 5977B or equivalent)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Mode: SIM (Selected Ion Monitoring).

-

Dwell Time: 50 ms per ion.

SIM Table for 2-Isobutyl-6-methylpyrazine:

| Ion Type | m/z | Origin |

|---|---|---|

| Quantifier | 108 | McLafferty rearrangement (Loss of propene from isobutyl). |

| Qualifier 1 | 150 | Molecular Ion (

Method Optimization Logic (Visualization)

The following diagram illustrates the decision process for optimizing the SPME extraction, ensuring the method is self-validating.

Caption: Decision tree for optimizing HS-SPME parameters to prevent fiber saturation and pH-dependent signal loss.

Mechanism of Extraction

The success of this method relies on the equilibrium dynamics between three phases: the Sample Matrix (

Caption: Three-phase equilibrium dynamic. Sensitivity is driven by driving analyte from Matrix to Headspace (K_hs) and Headspace to Fiber (K_fh).

Validation & Quality Control

To ensure Scientific Integrity , the following validation steps are mandatory:

-

Linearity: Construct a calibration curve from 1 ng/L to 1000 ng/L.

-

Recovery (Matrix Effect): Perform "Standard Addition" on the actual sample matrix.

-

Calculation: Spike sample at 50% and 100% of expected concentration.

-

Acceptance: Recovery between 80-120%.

-

-

Carryover: Inject a blank fiber after the highest standard.

-

Note: Pyrazines are "sticky." If carryover > 1%, increase desorption time to 5 min or bake fiber at 260°C for 10 min.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | High water solubility of pyrazine. | Increase NaCl to saturation (6g/10mL). |

| Poor Peak Shape (Tailing) | Interaction with glass liner or column active sites. | Use deactivation liners (silanized) and trim GC column guard. |

| Variable Response | pH fluctuation. | Pyrazines become protonated (non-volatile) at low pH. Buffer sample to pH 7.0. |

| Fiber Degradation | Matrix splashing onto fiber. | Reduce agitation speed or use a fiber shield (e.g., Arrow fiber). |

References

-

NIST Chemistry WebBook. 2-isobutyl-6-methylpyrazine Mass Spectrum & Properties. National Institute of Standards and Technology.[4][5] Link

-

Chin, H. et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. Journal of Food Science. Link

-

Agilent Technologies. (2013). Sensitive Detection of Pyrazines in Wine Using Triple Quadrupole GC/MS. Application Note. Link

-

BenchChem. GC-MS Analysis of Pyrazines: Protocols and Troubleshooting.Link

-

Sigma-Aldrich. SPME Fiber Selection Guide for Volatiles and Semivolatiles.Link

Sources

- 1. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]

- 2. youtube.com [youtube.com]

- 3. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-isobutyl-6-methylpyrazine [webbook.nist.gov]

- 5. 2-Isoamyl-6-methylpyrazine [webbook.nist.gov]

Optimizing SPME Fiber Selection for Alkylpyrazine Extraction: A Strategic Guide

Part 1: Executive Summary & Core Directive

The Challenge: Alkylpyrazines (e.g., 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine) are potent, nitrogen-containing heterocyclic compounds responsible for "roasted" or "nutty" sensory attributes.[1] They are critical quality markers in food science (Maillard reaction products) and potential genotoxic impurities or metabolites in pharmaceutical workflows. Their extraction is complicated by their semi-volatile nature, water solubility, and basicity.

The Solution: Empirical data and physicochemical analysis confirm that Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is the superior fiber coating for broad-spectrum alkylpyrazine extraction. This tri-phasic fiber combines the adsorption capacity of porous polymers (DVB/CAR) with the diffusive stability of PDMS, outperforming single-phase fibers (PDMS, PA) by factors of 2–10x in recovery.

Core Recommendation:

-

Primary Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).

-

Mode: Headspace SPME (HS-SPME).[2]

-

Critical Modifier: Salting out (NaCl saturation) is mandatory for high sensitivity.

Part 2: Mechanistic Insight & Fiber Selection Logic

To optimize extraction, one must understand the interaction between the analyte and the fiber phase. Alkylpyrazines are polar, basic, and semi-volatile.

Adsorption vs. Absorption

-

Liquid Phases (e.g., PDMS): Rely on absorption (partitioning). While alkylpyrazines have moderate LogP values (0.6 – 2.0), they are often too polar to partition efficiently into pure non-polar PDMS, leading to poor sensitivity.

-

Porous Polymers (e.g., DVB, Carboxen): Rely on adsorption ("lock and key").

-

Carboxen (CAR): Microporous. Excellent for small molecules (C2-C6). Traps the smaller pyrazines (e.g., methylpyrazine).

-

Divinylbenzene (DVB): Mesoporous. Captures larger, bulkier alkylpyrazines (e.g., tetramethylpyrazine).

-

-

The Hybrid Advantage: The DVB/CAR/PDMS fiber layers these adsorbents. The outer DVB layer blocks high MW interferences while capturing larger analytes; smaller analytes migrate through to the inner CAR layer.

Physicochemical Decision Matrix

The following diagram illustrates the logic for selecting the DVB/CAR/PDMS fiber over others based on analyte properties.

Figure 1: Decision matrix for SPME fiber selection targeting alkylpyrazines. The tri-phasic fiber covers the necessary volatility range.

Part 3: Optimized Experimental Protocol

This protocol is designed for the quantification of alkylpyrazines (2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine, etc.) in complex aqueous or solid matrices.

Phase 1: Preparation & Conditioning

-

Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex 2 cm recommended for automation).

-

Conditioning: Bake fiber at 270°C for 30 minutes before first use to remove manufacturing residues.

-

Note: Do not exceed 270°C; DVB/CAR fibers are thermally sensitive above this limit.

-

Phase 2: Sample Preparation (The "Salting Out" Effect)

Alkylpyrazines are water-soluble. To force them into the headspace, ionic strength must be increased.

-

Vial: 20 mL Headspace Vial (magnetic screw cap).

-

Sample: Weigh 1.0 g (solid) or 1.0 mL (liquid) sample.

-

Salt Addition: Add 0.3 g NaCl per mL of sample volume (Saturation).

-

Why: This decreases the solubility of organic compounds in water (Salting Out), significantly enhancing the partition coefficient (

) favoring the headspace.

-

-

pH Adjustment (Conditional):

-

Alkylpyrazines have pKa values ~1.5 – 3.0.

-

At neutral pH (pH 7), they are already neutral. No adjustment needed for standard samples.

-

Exception: If analyzing acidic fermented products (vinegar, pH < 3), adjust pH to > 6.0 using 1M NaOH to ensure analytes are unprotonated.

-

-

Internal Standard: Add 5 µL of 2-methoxypyrazine (or isotopically labeled analog) at 50 ppm.

Phase 3: Extraction (HS-SPME)

-

Incubation: 15 minutes at 50°C with agitation (500 rpm).

-

Purpose: Establishes liquid-gas equilibrium.

-

-

Extraction: Expose fiber to headspace for 30 minutes at 50°C .

-

Optimization Note: Temperatures >60°C may cause desorption (exothermic adsorption principle), reducing recovery of lighter pyrazines.

-

-

Agitation: Maintain 250–500 rpm. Ensure the fiber does not touch the liquid/foam.

Phase 4: GC Desorption & Analysis

-

Injector Temp: 250°C.

-

Mode: Splitless (1 min) to maximize sensitivity.

-

Liner: 0.75 mm ID SPME liner (minimizes peak broadening).

-

Desorption Time: 3 minutes.

-

Carryover Check: Run a blank after high-concentration samples; porous fibers have a "memory effect."

Part 4: Workflow Visualization

The following diagram details the operational workflow, highlighting critical control points (CCPs).

Figure 2: Optimized HS-SPME workflow for alkylpyrazines. Note the bake-out step to prevent carryover.

Part 5: Performance Metrics & Troubleshooting

Comparative Fiber Efficiency

Data summarized from comparative studies on roasted food matrices (e.g., cocoa, coffee).

| Fiber Type | Polarity | Relative Extraction Efficiency* | Suitability for Pyrazines |

| DVB/CAR/PDMS | Bipolar | 100% (Reference) | Excellent (Gold Standard) |

| CAR/PDMS | Bipolar | 85 - 90% | Good (Better for volatiles) |

| PDMS (100 µm) | Non-polar | 15 - 25% | Poor (Low affinity) |

| Polyacrylate (PA) | Polar | 30 - 40% | Moderate (Slow kinetics) |

*Relative to DVB/CAR/PDMS peak areas.

Troubleshooting Guide

-

Low Recovery: Check salt saturation. If salt is not visible at the bottom of the vial, add more.

-

High Background/Ghost Peaks: DVB/CAR fibers are sensitive to ambient air. Store in a clean, sealed container. Bake fiber for 10 min at 260°C if unused for >24h.

-

Peak Tailing: Pyrazines are basic. Ensure your GC column (e.g., DB-WAX or ZB-5MS) is deactivated. Use a base-deactivated liner.

Part 6: References

-

Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract. Journal of Food Science. (2019). Identifies DVB/CAR/PDMS as the optimal fiber.[2][3]

-

A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. Journal of the Brazilian Chemical Society. (2011). Validates the "salting out" effect and temperature parameters.

-

Solid Phase Microextraction Fundamentals. Agilent Technologies. Technical overview of adsorption vs. absorption mechanisms for SPME fibers.

-

Comparison of SPME Fibers for Volatile Compounds. Molecules. (2021). Comparative study of fiber coatings for polar/non-polar mix.

Sources

- 1. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]

- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

solvent-assisted flavor evaporation (SAFE) of 2-Methyl-6-(2-methylpropyl)pyrazine

Application Note: High-Purity Isolation and Quantification of 2-Methyl-6-(2-methylpropyl)pyrazine using Solvent-Assisted Flavor Evaporation (SAFE)

Abstract

This application note details the protocol for the isolation of 2-Methyl-6-(2-methylpropyl)pyrazine (CAS: 32184-48-8) from complex matrices (food, biological fluids, or pharmaceutical formulations) using Solvent-Assisted Flavor Evaporation (SAFE). Unlike simultaneous distillation-extraction (SDE), which operates at atmospheric pressure and high temperatures, SAFE utilizes high-vacuum transfer to isolate volatiles from non-volatile matrices (lipids, sugars, proteins) at low temperatures (<50°C).[1] This method is critical for preserving the structural integrity of alkylpyrazines and preventing the formation of thermally induced artifacts (e.g., Maillard reaction products) during extraction.

Target Analyte Profile

Understanding the physicochemical properties of the target is the first step in designing a robust extraction logic. 2-Methyl-6-(2-methylpropyl)pyrazine is a lipophilic, high-boiling volatile.

| Property | Value | Implications for SAFE |

| IUPAC Name | 2-Methyl-6-(2-methylpropyl)pyrazine | Target Isomer specificity is critical. |

| Common Name | 2-Isobutyl-6-methylpyrazine | "Nutty/Roasted" odor descriptor. |

| CAS Number | 32184-48-8 | Verification standard.[2][3] |

| Molecular Weight | 150.22 g/mol | Detectable via standard GC-MS (EI). |

| Boiling Point | ~222°C (at 760 mmHg) | High Boiler: Requires strict high vacuum (<10⁻³ mbar) for efficient transfer. |

| LogP | ~1.8 - 2.5 | Lipophilic; requires non-polar solvents (DCM or Ether). |

Experimental Workflow Overview

The isolation process follows a linear, self-validating workflow designed to maximize recovery while minimizing contamination.

Figure 1: End-to-end workflow for the isolation of alkylpyrazines.

The SAFE Apparatus & Mechanism

The SAFE head (Engel et al., 1999) is the core of this protocol. It decouples the distillation flask from the receiving flask via a temperature-controlled head, preventing "bumping" and ensuring only volatiles transfer.

Mechanism of Action:

-

Atomization: The extract is introduced dropwise into the heated flask.

-

Instant Vaporization: The high vacuum causes volatiles and solvent to flash-evaporate immediately.

-

Cryotrapping: Vapors pass through the SAFE head and are instantly frozen in a liquid nitrogen (LN2) trap.

-

Residue Retention: Non-volatiles (lipids, excipients) remain in the distillation flask.

Figure 2: Schematic of the SAFE apparatus setup highlighting temperature zones.

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Rationale: Direct SAFE of solid matrices is inefficient. A solvent extraction step ensures the pyrazine is dissolved and mobile.

-

Homogenization: Weigh 50 g of sample. If solid, grind with anhydrous sodium sulfate (Na₂SO₄) to form a free-flowing powder.

-

Internal Standard (ISTD) Addition:

-

Crucial Step: Add 50 µL of deuterated standard (e.g., 2-isobutyl-3-methoxypyrazine-d3 or [²H₃]-2-methyl-6-(2-methylpropyl)pyrazine if custom synthesized).

-

Why? SAFE is a physical transfer method. Variations in vacuum or transfer time affect yield. An ISTD corrects for these physical losses.

-

-

Solvent Extraction:

-

Extract with 150 mL Dichloromethane (DCM) . Shake for 1 hour.

-

Note: DCM is preferred over pentane for pyrazines due to better solubility of the heterocyclic ring and moderate boiling point (40°C), which aids in later concentration.

-

-

Filtration: Filter the extract to remove coarse solids. The filtrate (containing lipids, pyrazines, and solvent) is the "Feed" for SAFE.

Phase 2: The SAFE Run

Rationale: This step removes the non-volatiles that would ruin a GC inlet.

-

Setup: Connect the SAFE apparatus to a high-vacuum pump. Ensure the system is leak-tight.

-

Conditioning:

-

Circulate water at 50°C through the SAFE head and the distillation flask water bath.

-

Technical Insight: The target pyrazine boils at ~222°C. A 50°C bath under high vacuum lowers the effective boiling point sufficiently for transfer. Do not use 30°C ; recovery of this high-boiler will drop significantly.

-

-

Vacuum Application:

-

Submerge the receiving flask in Liquid Nitrogen (LN2).

-

Turn on the pump. Wait until pressure drops below 1 × 10⁻³ mbar (0.1 Pa).

-

Warning: If vacuum is > 10⁻² mbar, the pyrazine will not distill quantitatively.

-

-

Distillation:

-

Open the dropping funnel valve slightly. Allow the extract to drip slowly into the distillation flask.

-

Rate: 2-3 mL per minute. If too fast, the vacuum collapses, and transfer stops.

-

-

Completion:

-

Once the funnel is empty, rinse with 10 mL pure DCM and let it pass through.

-

Close the valve. Allow the system to run for an additional 15 minutes to ensure all "high-boilers" (like our target pyrazine) transfer to the cold trap.

-

-

Thawing: Release vacuum. Remove the receiving flask from LN2. Allow it to thaw to room temperature naturally. Do not heat , as this may cause loss of volatiles.

Phase 3: Concentration

-

Drying: Dry the thawed distillate over anhydrous Na₂SO₄ to remove any co-distilled water.

-

Vigreux Distillation:

-

Concentrate the extract from ~150 mL to 500 µL using a Vigreux column at 45°C.

-

Why Vigreux? Nitrogen blow-down is aggressive and can strip volatiles. Vigreux provides reflux, retaining the pyrazine while removing the solvent.

-

Analytical Validation (GC-MS)

Quantification must be performed using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Instrument Parameters:

-

Column: DB-WAX or ZB-WAX (Polar column preferred for pyrazines to separate isomers).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program: 40°C (2 min) → 5°C/min → 240°C (10 min).

-

Inlet: Splitless mode (250°C).

MS Detection (SIM Mode):

| Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Index (Polar) |

|---|---|---|---|

| 2-Methyl-6-(2-methylpropyl)pyrazine | 108 | 150 (M+), 135 | ~1550 - 1600 |

| ISTD (Deuterated) | [M+3 Ion] | [Corresponding Qualifiers] | [Matches Analyte] |

Note: The base peak m/z 108 corresponds to the McLafferty rearrangement loss of propene from the isobutyl group, a characteristic fragmentation of isobutyl-pyrazines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<50%) | Vacuum leak or insufficient vacuum depth. | Check all seals. Pump oil must be fresh. Target < 10⁻³ mbar. |

| Low Recovery (Specific) | Water bath too cold. | Increase bath temp to 55°C. This pyrazine is a high-boiler. |

| Ice Blocking Trap | Sample contained too much water. | Dry the initial extract with Na₂SO₄ before SAFE. |

| GC Peak Tailing | Active sites in liner. | Pyrazines are basic. Use deactivated glass wool and liners. |

References

-

Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavour evaporation - a new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices.[4] European Food Research and Technology, 209(3-4), 237-241. Link

-

Scent.vn. (n.d.). 2-Methyl-6-(2-methylpropyl)pyrazine (CAS 32184-48-8) - Odor Profile & Properties.[3] Link

-

PubChem. (n.d.).[2] 2-Isobutyl-3-methylpyrazine (Isomer Reference).[5] National Library of Medicine. Link

-

Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE). Link

Sources

Application Note & Protocol: Synthesis of 2-Isobutyl-6-Methylpyrazine via Condensation Reaction

Abstract: This document provides a comprehensive guide for the synthesis of 2-isobutyl-6-methylpyrazine, a significant heterocyclic aromatic compound widely utilized in the flavor and fragrance industries for its characteristic nutty and roasted aroma. The protocol herein focuses on a robust and well-established condensation reaction between an α-amino amide and an α-dicarbonyl compound. We delve into the mechanistic underpinnings of this synthetic strategy, offer a detailed step-by-step experimental procedure, and provide protocols for purification and characterization. This guide is intended for researchers and chemists in both academic and industrial settings, emphasizing scientific rationale, safety, and practical application.

Scientific Foundation: The Chemistry of Pyrazine Synthesis

The formation of the pyrazine ring is most commonly achieved through the condensation of a compound containing a 1,2-diamine moiety with a 1,2-dicarbonyl compound.[1] This powerful reaction proceeds through the initial formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to yield the stable aromatic pyrazine ring.

For the synthesis of an unsymmetrically substituted pyrazine such as 2-isobutyl-6-methylpyrazine, a strategic selection of precursors is paramount. A highly effective method involves the condensation of an amino acid amide with an unsymmetrical α-dicarbonyl compound. In this protocol, we utilize L-leucinamide, which provides the isobutyl group and one of the ring's nitrogen atoms, and pyruvaldehyde (methylglyoxal), which supplies the methyl group and the remaining carbon-nitrogen backbone.

The causality behind this choice lies in the reactivity of the functional groups. The primary amine of L-leucinamide condenses with one of the carbonyl groups of methylglyoxal, while the amide nitrogen, after cyclization, forms the second nitrogen of the pyrazine ring. A critical aspect of using an unsymmetrical dicarbonyl is the potential for the formation of regioisomers. The condensation can occur at either of the two distinct carbonyl sites, leading to a mixture of 2-isobutyl-6-methylpyrazine and 2-isobutyl-5-methylpyrazine. The reaction conditions can influence the ratio of these isomers, and their separation is a key consideration during purification.

Reaction Mechanism Overview

The reaction proceeds via the following key steps, as illustrated in the diagram below:

-

Initial Condensation: The nucleophilic primary amine of L-leucinamide attacks one of the carbonyls of methylglyoxal to form a Schiff base (imine).

-

Cyclization: An intramolecular condensation occurs, forming a six-membered dihydropyrazine ring.

-

Aromatization: The dihydropyrazine intermediate is unstable and readily oxidizes to the aromatic pyrazine product. This oxidation can occur via air (O₂) or other mild oxidizing agents present in the reaction medium.

Caption: Figure 1: Generalized Reaction Mechanism.

Experimental Protocol: Synthesis of 2-Isobutyl-6-Methylpyrazine

This protocol is designed for laboratory-scale synthesis and emphasizes safe handling and effective purification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Supplier Notes |

| L-Leucinamide hydrochloride | 166.65 | 16.67 g | 100 | 1.0 | Sigma-Aldrich, ≥98% |

| Methylglyoxal (40% in H₂O) | 72.06 | 19.8 mL | 110 | 1.1 | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 110 | 1.1 | Fisher Scientific |

| Methanol (MeOH) | 32.04 | 250 mL | - | - | ACS Grade |

| Diethyl Ether (Et₂O) | 74.12 | 500 mL | - | - | Anhydrous |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - | Anhydrous |

| Silica Gel | - | As needed | - | - | 60 Å, 230-400 mesh |

Step-by-Step Synthesis Procedure

-

Prepare Leucinamide Free Base:

-

In a 500 mL round-bottom flask, dissolve L-leucinamide hydrochloride (16.67 g, 100 mmol) in methanol (100 mL).

-

In a separate beaker, dissolve sodium hydroxide (4.4 g, 110 mmol) in methanol (50 mL). Caution: This is an exothermic process. Cool the beaker in an ice bath during dissolution.

-

Slowly add the methanolic NaOH solution to the stirring leucinamide solution over 15 minutes.

-

A white precipitate of NaCl will form. Stir the suspension for 30 minutes at room temperature.

-

Filter the mixture to remove the NaCl precipitate and wash the solid with a small amount of cold methanol. The filtrate contains the L-leucinamide free base and is used directly in the next step.

-

-

Condensation Reaction:

-

Transfer the methanolic L-leucinamide solution to a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the methylglyoxal solution (19.8 mL, 110 mmol) dropwise to the stirring solution over 30 minutes at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4 hours. The solution will typically darken to a brown or reddish-brown color.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 90:10 hexane/ethyl acetate mobile phase. The product pyrazines are UV-active and will appear as dark spots under a UV lamp.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent to approximately 50 mL using a rotary evaporator.

-

Transfer the concentrated mixture to a 500 mL separatory funnel and add 150 mL of deionized water.

-

Perform a liquid-liquid extraction (LLE) with diethyl ether (3 x 100 mL).[2] For each extraction, shake the funnel vigorously, venting frequently.

-

Combine the organic layers. Note: Using a non-polar solvent like hexane can minimize the co-extraction of polar impurities like imidazoles, but diethyl ether or MTBE are often more effective for extracting the pyrazine products.[3]

-

Wash the combined organic extracts with brine (2 x 50 mL) to remove residual water and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product as a dark oil.

-